molecular formula C18H20ClN3O2 B8819371 HC Blue no. 8 CAS No. 166377-62-4

HC Blue no. 8

Cat. No.: B8819371
CAS No.: 166377-62-4
M. Wt: 345.8 g/mol
InChI Key: BQYHUHIVBWYROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HC Blue No. 8 (CAS 166377-62-4) is an anthracenedione-derived compound with the molecular formula C₁₈H₁₉N₃O₂·HCl. Its structure features a 1-((3-aminopropyl)amino)-4-(methylamino)-9,10-anthracenedione backbone, forming a hydrochloride salt. The SMILES notation is NCCCNc1c2C(=O)c3ccccc3C(=O)c2c(cc1)NC.Cl, indicating substitution with aminopropyl and methylamino groups . Primarily used in industrial and cosmetic applications (e.g., semi-permanent hair dyes), its safety profile and biological effects remain less documented compared to structurally similar HC Blue dyes like HC Blue No. 1 and No. 2.

Properties

CAS No.

166377-62-4

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

1-(3-aminopropylamino)-4-(methylamino)anthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C18H19N3O2.ClH/c1-20-13-7-8-14(21-10-4-9-19)16-15(13)17(22)11-5-2-3-6-12(11)18(16)23;/h2-3,5-8,20-21H,4,9-10,19H2,1H3;1H

InChI Key

BQYHUHIVBWYROK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)NCCCN)C(=O)C3=CC=CC=C3C2=O.Cl

Origin of Product

United States

Comparison with Similar Compounds

HC Blue No. 1 (CAS 2871-61-4)

  • Structure: A nitrophenylenediamine derivative with nitro (-NO₂) and amino (-NH₂) groups.
  • Metabolism: Rapidly metabolized in mouse hepatocytes into three polar metabolites, one glucuronidase-sensitive. Metabolic rate is twice that of HC Blue No. 2 .
  • Toxicity: Genotoxicity: Induces chromosomal aberrations in mouse hepatocytes and inhibits intercellular communication (a hallmark of tumor promotion) . Carcinogenicity: Classified by IARC as Group 2B (possibly carcinogenic to humans) due to increased liver tumors in mice and thyroid adenomas in rats . Mutagenicity: Weak mutagen in mammalian cells but non-mutagenic in bacterial assays (Ames test) .

HC Blue No. 2 (CAS 33229-34-4)

  • Structure: Structurally similar to HC Blue No. 1 but with distinct substitution patterns (e.g., hydroxyethyl and nitro groups).
  • Toxicity: Genotoxicity: Less potent than HC Blue No. 1 in inducing chromosomal damage but strongly mutagenic in both Ames and mouse lymphoma assays . Carcinogenicity: Not classified by IARC (Group 3) due to insufficient evidence of tumorigenicity in rodents . Mutagenicity: Positive in bacterial and mammalian systems, independent of metabolic activation .

HC Blue No. 8 vs. HC Blue No. 1/No. 2: Key Differences

Parameter This compound HC Blue No. 1 HC Blue No. 2
Core Structure Anthracenedione derivative Nitrophenylenediamine derivative Nitrophenylenediamine derivative
Key Functional Groups Aminopropyl, methylamino Nitro, amino Nitro, hydroxyethyl
Metabolic Rate Not reported High (2× faster than HC Blue No. 2) Moderate
Carcinogenicity No data Group 2B (IARC) Group 3 (IARC)
Mutagenicity Not tested Weak (mammalian cells) Strong (bacterial and mammalian)
Tumor Promotion Unknown Inhibits intercellular communication No evidence

Mechanistic Insights into Toxicity Differences

Role of Metabolic Activation

  • HC Blue No. 1: Rapid metabolism generates reactive intermediates (e.g., nitroso derivatives) that bind DNA and disrupt cell signaling .
  • This compound: Anthracenedione’s conjugated aromatic system may favor redox cycling or intercalation, but empirical data are lacking.

Structural Determinants of Toxicity

  • Nitro Groups (HC Blue No. 1/No. 2): Critical for mutagenicity but require metabolic activation for carcinogenicity (e.g., nitroreduction to hydroxylamines) .
  • Amino Groups (this compound): May form stable adducts or act as electron donors, altering reactivity compared to nitro analogs.

Q & A

(Basic) What established analytical methods are recommended for detecting HC Blue No. 8 in biological matrices?

Answer: Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification. Validate methods using spiked biological samples (e.g., plasma, tissue homogenates) to assess recovery rates and limit of detection. Cross-reference protocols from structurally similar dyes like HC Blue No. 2, which employed Ames testing and mammalian cell assays for mutagenicity validation . Include internal standards (e.g., isotopically labeled analogs) to control for matrix effects.

(Advanced) How can researchers resolve contradictions in genotoxicity data for this compound across independent studies?

Answer: Conduct a systematic review with meta-analysis, categorizing variables such as:

  • Dose ranges and exposure durations
  • Cell lines or model organisms used (e.g., bacterial vs. mammalian systems)
  • Metabolic activation conditions (e.g., S9 liver homogenate inclusion)
    Apply the FINER framework to evaluate study feasibility and relevance, and use statistical tools like Cochran’s Q-test to quantify heterogeneity . If inconsistencies persist, design a harmonized in vitro/in vivo protocol adhering to OECD Guidelines 471 (bacterial reverse mutation) and 473 (mammalian chromosomal aberration) .

(Basic) Which in vitro models are optimal for preliminary toxicological screening of this compound?

Answer: Prioritize bacterial reverse mutation assays (Salmonella typhimurium strains TA98/TA100) for mutagenicity and mammalian cell cultures (e.g., Chinese hamster ovary cells) for chromosomal damage assessment. Include positive controls (e.g., sodium azide for bacteria, mitomycin C for mammalian cells) and negative controls with solvent-only exposure. Document cytotoxicity thresholds using MTT or Trypan Blue exclusion assays .

(Advanced) What methodological considerations are critical when designing longitudinal studies on this compound’s chronic exposure effects?

Answer:

  • Cohort selection : Stratify populations by age, sex, and metabolic genotypes (e.g., CYP450 isoforms affecting detoxification).
  • Biomarkers : Measure urinary metabolites or protein adducts as exposure markers, validated via LC-MS/MS.
  • Statistical power : Use G*Power software to calculate sample size, ensuring ≥80% power to detect clinically relevant effect sizes.
  • Confounding factors : Adjust for co-exposure to other dyes using multivariate regression models .

(Basic) How can researchers ensure reproducibility in synthesizing high-purity this compound?

Answer: Document reaction parameters (temperature, pH, catalyst concentration) exhaustively. Verify purity via nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC-MS) for residual solvent analysis. Adopt Green Chemistry principles (e.g., solvent-free synthesis if feasible) to minimize batch variability. Publish detailed supplemental materials with spectral data and step-by-step protocols .

(Advanced) What strategies address conflicting data on this compound’s environmental persistence and biodegradation rates?

Answer: Implement standardized OECD 301 (ready biodegradability) and 307 (soil degradation) tests under controlled abiotic conditions (pH, UV exposure). Use **C-labeled this compound to track mineralization products via accelerator mass spectrometry. Compare results across microbial communities (e.g., activated sludge vs. soil microbiota) and apply kinetic modeling (e.g., first-order decay) to reconcile discrepancies .

(Basic) Which statistical methods are appropriate for dose-response analysis of this compound toxicity?

Answer: Apply benchmark dose (BMD) modeling with PROAST or BMDS software to derive non-linear dose-response curves. Use logistic regression for binary outcomes (e.g., tumor incidence) and mixed-effects models for repeated measures. Report 95% confidence intervals and Akaike Information Criterion (AIC) values to compare model fits .

(Advanced) How can mechanistic studies elucidate this compound’s interactions with cellular components?

Answer: Combine computational and experimental approaches:

  • Molecular docking : Screen this compound against DNA topoisomerase or cytochrome P450 targets using AutoDock Vina.
  • In vitro assays : Use surface plasmon resonance (SPR) to quantify binding affinity to putative molecular targets.
  • CRISPR-modified cells : Knock out genes encoding detoxification enzymes (e.g., GSTs) to assess metabolic pathway dependencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.